molecular formula C25H21NO4 B2891177 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+ CAS No. 1339667-82-1

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+

Cat. No.: B2891177
CAS No.: 1339667-82-1
M. Wt: 399.446
InChI Key: YASMMQKDTJFGMU-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydroquinoline carboxylic acid. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox typically involves the protection of the amine group of tetrahydroquinoline with the Fmoc group. This can be achieved by reacting tetrahydroquinoline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox is unique due to its tetrahydroquinoline core, which provides distinct electronic and steric properties compared to other Fmoc-protected compounds. This uniqueness makes it particularly useful in the synthesis of specific peptides and complex organic molecules .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-11-5-13-23-20(21)12-6-14-26(23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-5,7-11,13,22H,6,12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASMMQKDTJFGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339667-82-1
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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